N-(3-(4-ethylpiperazin-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-ethylpiperazin-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPPA is a small molecule inhibitor that has been shown to have promising results in preclinical studies for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Chemical Derivative Design and Synthesis
The molecule N-(3-(4-ethylpiperazin-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is structurally related to several synthesized derivatives with potential pharmacological applications. Notably, a set of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives were designed and synthesized, indicating an interest in similar molecular frameworks for drug design (Yang Jing, 2010).
Antiallergic Agents
Research into similar compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, has demonstrated antiallergic properties, suggesting potential therapeutic applications for related molecular structures (C. Menciu et al., 1999).
Cannabinoid Receptor Ligands
Indol-3-yl-oxoacetamides, closely related to the queried molecule, have been synthesized and shown to be potent and selective ligands for cannabinoid receptor type 2, illustrating their relevance in biomedical research (Rareş-Petru Moldovan et al., 2017).
Anticancer Activity
Compounds with structural similarities, specifically 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione derivatives, have been synthesized and evaluated for their anticancer activities, showing moderate to potent antiproliferative activities against various cancer cell lines (Jun Jiang et al., 2016).
Structural Analysis
The crystal structure of closely related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined, providing detailed information about the molecular conformation and geometry, which is crucial for understanding the interactions and stability of such compounds (S. Ozbey et al., 2001).
Antimicrobial and Anti-Inflammatory Activity
Several novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moiety have been synthesized and shown to possess antimicrobial and anti-inflammatory activity, highlighting the versatility of indole derivatives in therapeutic applications (Hemalatha Gadegoni & Sarangapani Manda., 2013).
Eigenschaften
IUPAC Name |
N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-3-23-11-13-24(14-12-23)10-6-9-21-20(26)19(25)18-15(2)22-17-8-5-4-7-16(17)18/h4-5,7-8,22H,3,6,9-14H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINJVAXUCVNVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.